Cas no 2228700-41-0 (1-(5-methoxypyridin-3-yl)cyclobutylmethanol)

1-(5-methoxypyridin-3-yl)cyclobutylmethanol 化学的及び物理的性質
名前と識別子
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- 1-(5-methoxypyridin-3-yl)cyclobutylmethanol
- 2228700-41-0
- [1-(5-methoxypyridin-3-yl)cyclobutyl]methanol
- EN300-1755662
-
- インチ: 1S/C11H15NO2/c1-14-10-5-9(6-12-7-10)11(8-13)3-2-4-11/h5-7,13H,2-4,8H2,1H3
- InChIKey: CHLVWCSRKBLJKB-UHFFFAOYSA-N
- ほほえんだ: OCC1(C2C=NC=C(C=2)OC)CCC1
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 42.4Ų
1-(5-methoxypyridin-3-yl)cyclobutylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1755662-0.1g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 0.1g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1755662-1g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 1g |
$1343.0 | 2023-09-20 | ||
Enamine | EN300-1755662-0.05g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1755662-0.5g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1755662-10.0g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1755662-1.0g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1755662-0.25g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 0.25g |
$1235.0 | 2023-09-20 | ||
Enamine | EN300-1755662-5.0g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1755662-2.5g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1755662-5g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 5g |
$3894.0 | 2023-09-20 |
1-(5-methoxypyridin-3-yl)cyclobutylmethanol 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
1-(5-methoxypyridin-3-yl)cyclobutylmethanolに関する追加情報
Introduction to 1-(5-methoxypyridin-3-yl)cyclobutylmethanol (CAS No. 2228700-41-0)
1-(5-methoxypyridin-3-yl)cyclobutylmethanol, identified by the chemical compound code CAS No. 2228700-41-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a unique structural motif combining a cyclobutyl moiety with a methoxypyridine ring, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and therapeutic development.
The structural framework of 1-(5-methoxypyridin-3-yl)cyclobutylmethanol consists of a cyclobutyl group attached to a hydroxymethyl group, which is further linked to a 5-methoxypyridine ring. This arrangement creates a molecule with distinct electronic and steric characteristics, which can be leveraged to interact with biological targets in novel ways. The presence of the methoxypyridine moiety, in particular, suggests potential binding interactions with proteins and enzymes, making this compound an intriguing subject for medicinal chemists.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The structural features of 1-(5-methoxypyridin-3-yl)cyclobutylmethanol position it as a candidate for investigating its potential role in therapeutic applications. Specifically, the methoxypyridine ring is known to be a privileged scaffold in drug design, often found in bioactive molecules due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.
One of the most compelling aspects of 1-(5-methoxypyridin-3-yl)cyclobutylmethanol is its potential to serve as a lead compound for the development of new drugs. The cyclobutyl group introduces steric bulk, which can be strategically used to optimize binding affinity and selectivity. Meanwhile, the hydroxymethyl group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological activities. These features make 1-(5-methoxypyridin-3-yl)cyclobutylmethanol a versatile building block for medicinal chemistry.
Recent studies have begun to explore the pharmacological profile of analogs containing similar structural motifs. For instance, derivatives of pyridine-based compounds have shown promise in targeting enzymes involved in cancer metabolism and inflammation. The structural similarity between 1-(5-methoxypyridin-3-yl)cyclobutylmethanol and these known bioactive molecules suggests that it may exhibit comparable or even enhanced biological activity. This hypothesis is supported by computational modeling studies that predict favorable interactions between this compound and potential target proteins.
The synthesis of 1-(5-methoxypyridin-3-yl)cyclobutylmethanol presents an interesting challenge due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to access intricate structures like this one efficiently. These synthetic advancements not only facilitate the production of 1-(5-methoxypyridin-3-yl)cyclobutylmethanol but also open up possibilities for generating its derivatives with tailored properties.
In terms of potential applications, 1-(5-methoxypyridin-3-yl)cyclobutylmethanol could be explored for its effects on various disease-related pathways. The methoxypyridine moiety is particularly relevant in this context, as it has been shown to interact with receptors and enzymes involved in neurological disorders, cardiovascular diseases, and metabolic conditions. Furthermore, the cyclobutyl group may contribute to modulating enzyme activity by influencing substrate binding orientations.
As research continues to uncover new biological targets and mechanisms, compounds like 1-(5-methoxypyridin-3-yl)cyclobutylmethanol are likely to play an increasingly important role in drug development pipelines. The combination of structural complexity and functional diversity makes this molecule a promising candidate for further investigation. Future studies may focus on evaluating its efficacy in preclinical models and exploring its potential as an intermediate for more complex drug candidates.
The growing interest in 1-(5-methoxypyridin-3-yl)cyclobutylmethanol also reflects broader trends in pharmaceutical research towards discovering novel molecular entities with unique properties. The ability to design molecules that can precisely interact with biological systems is crucial for developing effective therapeutics. By leveraging structural motifs like those found in 1-(5-methoxypyridin-3-yl)cyclobutulmehol, researchers can continue to push the boundaries of what is possible in drug discovery.
In conclusion,1-(5-methoxypyridin-3-yiiclcobutyimethanol (CAS No 2228700 41 0) represents an exciting opportunity for medicinal chemists due to its unique structure and potential biological activities Its combination of structural complexity functional diversity makes it an ideal candidate for further exploration as both a lead compound and intermediate material In light of ongoing advancements i pharmaceutical chemistry this molecule holds significant promise for contributing i future therapeutic developments
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